6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide - 1111454-33-1

6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide

Catalog Number: EVT-2954498
CAS Number: 1111454-33-1
Molecular Formula: C16H12ClN3OS
Molecular Weight: 329.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)

    Compound Description: MTEP, specifically as the hydrochloride salt, is an orally active, selective antagonist of the metabotropic glutamate receptor type 5 (mGlu5). [] Studies have explored its potential in treating Parkinson's disease, particularly its impact on L-DOPA-induced dyskinesia (LID). [] Research suggests that MTEP, when co-administered with L-DOPA, can significantly reduce peak-dose LID. []

[3H]Methoxymethyl-3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (methoxymethyl-MTEP)

    Compound Description: Methoxymethyl-MTEP is a potent and selective antagonist for mGlu5 receptors. [] It is radiolabeled, allowing for its use in characterizing mGlu5 receptor binding both in vitro and in vivo. []

N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832)

5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939)

    Compound Description: BAY 59-7939 is a highly potent and selective direct Factor Xa inhibitor. [] Its development stemmed from the identification of oxazolidinone derivatives as a new class of FXa inhibitors. [] Due to its favorable pharmacological properties, BAY 59-7939 is undergoing clinical development for treating thromboembolic diseases. []

Ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperid-4-yl]amino]propionate (SR 121787)

    Compound Description: SR 121787 acts as an antiaggregating agent by metabolizing into its corresponding diacid, SR 121566, in vivo. [] This metabolite, SR 121566, functions as a non-peptide antagonist of the platelet fibrinogen receptor GpIIb-IIIa. [] Due to its long-acting antithrombotic effect and good tolerability in animal models, SR 121787 shows promise as a potential oral antithrombotic agent. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

    Compound Description: VU-29 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). [, ] Its potentiation of mGluR5 responses is thought to involve interaction with a site that overlaps with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a known mGluR5 negative allosteric modulator. []

2-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

    Compound Description: TP0439150 is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [, ] This compound exhibits good plasma exposure and brain penetration in rats, making it suitable for evaluating pharmacological properties related to GlyT1 inhibition. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

    Compound Description: This compound is another potent and orally available GlyT1 inhibitor, developed as a structurally distinct backup for TP0439150. [] It was designed using central nervous system multiparameter optimization (CNS MPO) guidelines to enhance drug-likeness. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA acts as a positive allosteric modulator (PAM) for both mGluR1 and mGluR5. [] Unlike VU-29, CPPHA does not bind to the MPEP allosteric site, indicating a distinct mechanism of action. []

(S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

    Compound Description: Ro 67-7476 is a known PAM of mGluR1. [] Studies using specific mutations on mGluR1 demonstrated that Ro 67-7476's potentiating effect is abolished by a V757L mutation but not by an F599I mutation. []

    Relevance: The distinct mutational profiles of Ro 67-7476 and CPPHA on mGluR1 provide evidence for the existence of multiple allosteric binding sites on this receptor. [] This finding underscores the potential for developing structurally diverse PAMs of mGluR1, potentially including compounds like 6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide, although further research is needed to confirm such interactions.

2-Methyl-6-(phenylethynyl)pyridine (MPEP)

    Compound Description: MPEP is a well-characterized negative allosteric modulator of mGluR5. [, , ] It binds to a distinct allosteric site on the receptor, differing from the glutamate binding site. []

5-Methyl-2-(phenylethynyl)pyridine (5MPEP)

    Compound Description: 5MPEP is a neutral ligand that binds to the MPEP allosteric site on mGluR5. [] It can block the potentiating effects of both VU-29 and CPPHA, although its mode of inhibition differs between the two PAMs. []

    Relevance: The ability of 5MPEP to block the effects of mGluR5 PAMs with different binding sites highlights its utility as a tool for probing allosteric interactions. [] Though 6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide is not directly tested with 5MPEP in these studies, such an experiment could provide insights into whether this compound influences mGluR5 activity, particularly if it shows any PAM-like effects.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

    Compound Description: This compound, also identified as TP0439150, is a potent and selective GlyT1 inhibitor. [] It served as a starting point for further structural modifications aimed at enhancing drug-likeness while maintaining or improving GlyT1 inhibitory activity. []

2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

    Compound Description: SSR504734 serves as a starting point for the development of novel GlyT1 inhibitors. [] Researchers explored the introduction of heteroaromatic rings to enhance its inhibitory activity against GlyT1. []

1-Butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide

    Compound Description: This pyrrole derivative exhibits notable anti-staphylococcal activity with a minimum inhibitory concentration (MIC) of 7.8 µg/mL. []

1-Butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide

    Compound Description: This compound is another pyrrole derivative that demonstrates potent anti-staphylococcal activity, achieving an MIC of 7.8 µg/mL. []

    Compound Description: This specific pyrrole derivative stands out for its strong antifungal activity, achieving an MIC of 7.8 µg/mL against Candida albicans АТСС 885/653 and Aspergillus niger K9. []

    Compound Description: This compound represents a specific crystalline form (β-modification) of sorafenib tosylate. Sorafenib itself is a known inhibitor of multiple kinases, including RAF kinase and vascular endothelial growth factor receptor (VEGFR). []

Properties

CAS Number

1111454-33-1

Product Name

6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide

IUPAC Name

6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8

InChI

InChI=1S/C16H12ClN3OS/c1-10-19-14(9-22-10)11-2-5-13(6-3-11)20-16(21)12-4-7-15(17)18-8-12/h2-9H,1H3,(H,20,21)

InChI Key

LWGAWFFXVHWQAN-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.